molecular formula C20H17Cl2NO4S2 B2369168 2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 896319-90-7

2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2369168
CAS No.: 896319-90-7
M. Wt: 470.38
InChI Key: QYSSWQQLQCZEKP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H17Cl2NO4S2 and its molecular weight is 470.38. The purity is usually 95%.
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Biological Activity

2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a synthetic compound with potential pharmaceutical applications. Its structure includes a chlorophenyl group, a sulfonyl moiety, and a thiophene ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for the compound is C17H16Cl2N2O3SC_{17}H_{16}Cl_2N_2O_3S. The structural components include:

  • Chlorophenoxy group : Known for its role in herbicides and potential anti-inflammatory effects.
  • Sulfonamide linkage : Often associated with antibacterial properties.
  • Thiophene ring : Commonly found in various bioactive compounds.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown efficacy against a range of bacterial strains. The presence of the chlorophenyl and thiophene groups may enhance this activity through synergistic effects.

Compound ClassActivityReference
SulfonamidesAntibacterial
Thiophene derivativesAntifungal

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity can be inferred from studies on related compounds. For example, compounds containing chlorophenoxy groups have been reported to inhibit inflammatory pathways, possibly through the modulation of cyclooxygenase (COX) enzymes.

Hypolipidemic Effects

In related research, compounds with similar structures have demonstrated hypolipidemic effects, significantly reducing serum cholesterol and triglyceride levels in animal models. This suggests that this compound may have lipid-lowering properties.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of enzyme activity : Similar compounds often inhibit enzymes involved in inflammation and lipid metabolism.
  • Receptor interactions : Potential interactions with G-protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes, including inflammation and metabolism.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antibacterial activity of sulfonamide derivatives showed that modifications in the chlorophenyl group significantly enhanced activity against resistant strains .
  • Inflammation Studies : In vitro studies indicated that chlorophenoxy-containing compounds reduced the production of pro-inflammatory cytokines in macrophages, suggesting a pathway for anti-inflammatory action .
  • Hypolipidemic Research : In a dietary intervention study on rats, a structurally similar compound reduced cholesterol levels by 23% at low doses, indicating potential for similar effects in this compound .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO4S2/c21-14-3-7-16(8-4-14)27-13-20(24)23-12-19(18-2-1-11-28-18)29(25,26)17-9-5-15(22)6-10-17/h1-11,19H,12-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSSWQQLQCZEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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